5-Aminoisoxazol-3(2H)-one

描述

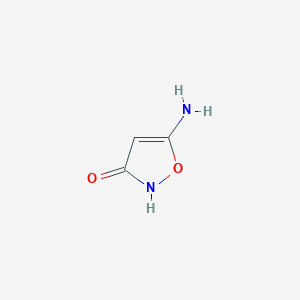

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAQXOKGHJGIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289073 | |

| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-63-9 | |

| Record name | 822-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1,2-oxazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Aminoisoxazol 3 2h One

Established Synthetic Routes to the 5-Aminoisoxazol-3(2H)-one Scaffold

The construction of the this compound ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization Reactions in this compound Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of the isoxazolone core. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor through an intramolecular reaction.

A prevalent method for synthesizing isoxazolone derivatives involves the condensation of a β-keto ester with hydroxylamine (B1172632). mdpi.comyoutube.comnih.govyoutube.com This reaction proceeds through the initial formation of an oxime intermediate, which subsequently undergoes cyclization to yield the isoxazol-5(4H)-one ring. mdpi.com The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the β-keto ester, followed by an intramolecular cyclization. mdpi.com Various catalysts, including both acidic and basic conditions, have been employed to facilitate this transformation. mdpi.com

For instance, the reaction of methyl vinyl ketone with dimethyl malonate in the presence of potassium carbonate leads to a cyclized β-hydroxyketo ester, demonstrating the formation of a cyclic core from acyclic precursors. nih.gov While this specific example leads to a carbocyclic ring, the underlying principle of intramolecular condensation is analogous to the formation of the heterocyclic isoxazolone ring from appropriate precursors.

| Starting Materials | Catalyst/Conditions | Product | Reference |

| β-Keto Esters, Hydroxylamine | Acidic or Basic | 3-Substituted-isoxazole-5(4H)-ones | mdpi.com |

| Methyl Vinyl Ketone, Dimethyl Malonate | Potassium Carbonate | Methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate | nih.gov |

Hydroxylamine and its derivatives are key reagents in the synthesis of isoxazoles. nih.gov The reaction of hydroxylamine with 1,3-dicarbonyl compounds is a classic and straightforward method for forming the isoxazole (B147169) ring. youtube.com The initial step involves the formation of an imine between the amino group of hydroxylamine and one of the carbonyl groups of the dicarbonyl compound. Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

A specific example involves the reaction of a nitrile compound, such as 2-bromocrotononitrile, with hydroxyurea (B1673989) in an alkaline medium to produce 3-amino-5-methylisoxazole (B124983). google.com In another instance, 3-amino-5-methylisoxazole was synthesized by reacting acetyl acetonitrile (B52724) with p-toluenesulfonyl hydrazide to form a hydrazone, which then undergoes a ring-closure reaction with hydroxylamine under alkaline conditions. google.com

| Starting Materials | Reagents/Conditions | Product | Reference |

| 1,3-Dicarbonyl Compounds | Hydroxylamine | Isoxazoles | youtube.com |

| 2-Bromocrotononitrile | Hydroxyurea, Alkali Metal Hydroxide | 3-Amino-5-methylisoxazole | google.com |

| Acetyl acetonitrile, p-Toluenesulfonyl hydrazide | Hydroxylamine hydrochloride, Alkaline condition | 3-Amino-5-methylisoxazole | google.com |

Multi-Component Reactions for Isoxazolone Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like isoxazolone derivatives in a single step from three or more starting materials. researchgate.netd-nb.infonih.govresearchgate.netfrontiersin.org

A notable example is the three-component reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. This reaction, conducted in a glycerol/potassium carbonate medium at room temperature, affords 5-amino-isoxazole-4-carbonitriles in good yields. d-nb.infonih.gov Similarly, the condensation of hydroxylamine hydrochloride, ethyl acetoacetate (B1235776), and aromatic aldehydes, catalyzed by glutamic acid, produces 3-methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one derivatives. researchgate.net The use of a synthetic enzyme (synzyme) as a catalyst has also been reported for the multicomponent synthesis of isoxazol-5(4H)-one derivatives. rsc.org

| Reactants | Catalyst/Solvent | Product | Reference |

| Malononitrile, Hydroxylamine hydrochloride, Aryl/Heteroaryl aldehydes | Glycerol/Potassium carbonate | 5-Amino-isoxazole-4-carbonitriles | d-nb.infonih.gov |

| Hydroxylamine hydrochloride, Ethyl acetoacetate, Aromatic/Heteroaromatic aldehydes | Glutamic acid/Ethanol | 3-Methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one derivatives | researchgate.net |

| Hydroxylamine hydrochloride, β-ketoester, Aldehydes | Synzyme | Isoxazol-5(4H)-one derivatives | rsc.org |

1,3-Dipolar Cycloaddition Strategies for Aminoisoxazoles

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including isoxazoles. nih.govresearchgate.netyoutube.com This reaction typically involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, like an alkyne or an alkene. youtube.com

Nitrile oxides, often generated in situ from the corresponding hydroximoyl chlorides or aldoximes, react with alkynes to yield isoxazoles. nih.govyoutube.com This method is a standard route to access 3,5-disubstituted isoxazoles. nih.gov For instance, the reaction of in situ generated nitrile oxides with 1,3-diphenyl propynone leads to the synthesis of [3,4-diaryl-isoxazol-5-yl] phenyl methanones. researchgate.net The regioselectivity of these cycloadditions can sometimes be low, leading to mixtures of products. youtube.com Efforts to improve the environmental impact of this reaction include using solvent-free conditions or green solvents. nih.gov

A method for the synthesis of 3,4,5-trisubstituted isoxazoles in water under mild basic conditions at room temperature has been developed via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Reference |

| Hydroxyimidoyl chlorides | Terminal alkynes | Ball-milling, Cu/Al2O3 catalyst | 3,5-Isoxazoles | nih.gov |

| Aldoximes | 1,3-Diphenyl propynone | In situ nitrile oxide generation | [3,4-Diaryl-isoxazol-5-yl] phenyl methanones | researchgate.net |

| Hydroximoyl chlorides | 1,3-Diketones, β-ketoesters, or β-ketoamides | Water, mild base | 3,4,5-Trisubstituted isoxazoles | nih.gov |

Microwave-Assisted Synthesis Protocols for Isoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. nveo.orgnveo.orgorganic-chemistry.orgabap.co.inresearchgate.net This technology has been successfully applied to the synthesis of various isoxazole derivatives.

The synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride can be significantly expedited using microwave irradiation. nveo.orgresearchgate.net Reactions that take several hours under conventional heating can be completed in minutes with improved yields under microwave conditions. researchgate.net For example, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles has been achieved using a Sonogashira coupling-cycloaddition sequence under microwave irradiation, reducing reaction times from days to minutes. organic-chemistry.org This method involves the reaction of acid chlorides with terminal alkynes, followed by the in situ generation of nitrile oxides and their subsequent 1,3-dipolar cycloaddition. organic-chemistry.org

| Reaction Type | Reactants | Conditions | Advantages of Microwave | Reference |

| Cyclocondensation | Chalcones, Hydroxylamine hydrochloride | Microwave irradiation | Reduced reaction time (hours to minutes), improved yields | researchgate.net |

| Three-component coupling-cycloaddition | Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | Microwave irradiation | Reduced reaction time (days to 30 minutes), increased yields, minimized side products | organic-chemistry.org |

| General Synthesis | Chalcones | Microwave irradiation | Rapid heating, enhanced reaction rates, improved product yield, cleaner reactions | nveo.orgnveo.org |

Catalyst-Free and Aqueous Medium Synthesis

Recent advancements in organic synthesis have emphasized the use of environmentally benign methods. One such approach is the catalyst-free synthesis of isoxazolone derivatives in aqueous media. This method offers several advantages, including operational simplicity, ease of product purification, and the use of a non-toxic and readily available solvent. mdpi.com

A notable example involves the one-pot, three-component condensation reaction of an aromatic aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride in water. orientjchem.org This reaction proceeds without the need for a catalyst, providing good to excellent yields of the corresponding 4-arylmethylene-3-methyl-isoxazol-5(4H)-ones. orientjchem.org The use of water as a solvent is not only environmentally friendly but can also facilitate the reaction through its unique physical properties, such as high polarity and hydrogen bonding capacity. mdpi.comnih.gov

Similarly, 3,4,5-trisubstituted isoxazoles can be synthesized in an aqueous medium under mild basic conditions at room temperature. beilstein-journals.org This method involves a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. beilstein-journals.org The reaction is typically completed within a few hours, offering a rapid and green route to these complex isoxazole structures. beilstein-journals.org

Table 1: Examples of Catalyst-Free Aqueous Synthesis of Isoxazolone Derivatives

| Reactants | Product | Conditions | Yield | Reference |

| Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | 4-Arylmethylene-3-methyl-isoxazol-5(4H)-one | Water, Room Temperature | 70-90% | orientjchem.org |

| Nitrile Oxides, 1,3-Diketones/β-Ketoesters/β-Ketoamides | 3,4,5-Trisubstituted Isoxazoles | Water, Mild Base, Room Temperature | - | beilstein-journals.org |

| 2-Aminobenzothioamides, Aldehydes | 2-Aryl-1,2-dihydro-quinazolin-4(1H)-thiones | Water | Up to excellent | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comjocpr.com

Solvent-free, or solid-state, reactions represent a significant step towards greener chemical processes by eliminating the use of often toxic and volatile organic solvents. A one-pot, three-component condensation of 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol (B1666908) can be carried out under solvent-free conditions to produce 3-aminoisoxazolmethylnaphthols in good to excellent yields. researchgate.net This method is characterized by high conversions, clean reaction conditions, and short reaction times. researchgate.net

Sustainable energy sources are being explored to drive chemical reactions more efficiently. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions. tsijournals.comresearchgate.net The synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole has been shown to be significantly faster under microwave irradiation compared to conventional heating, with reaction times reduced from hours to seconds and yields increasing from 70-81% to 90-95%. tsijournals.comresearchgate.net However, the stability of certain compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, can be compromised under microwave irradiation due to heat generation, necessitating alternative methods like ultrasonic agitation. nih.gov

The synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved using an agro-waste-based solvent medium under controlled heating, which aligns with the use of sustainable resources. nih.gov While direct sunlight-induced synthesis for this specific compound is not extensively documented, the broader field of photochemistry offers potential for future green synthetic routes. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Schiff Bases

| Method | Reaction Time | Yield | Reference |

| Conventional (Reflux) | ≥ 3 hours | 70-81% | tsijournals.comresearchgate.net |

| Microwave-Assisted | 30 seconds | 90-95% | tsijournals.comresearchgate.net |

Biocatalysis and organocatalysis offer highly selective and environmentally friendly alternatives to traditional metal-based catalysts. nih.govnih.gov

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, providing high selectivity under mild reaction conditions. nih.govnih.gov While specific examples of biocatalytic synthesis of this compound are not prevalent in the searched literature, the general principles of biocatalysis are applicable. Enzymes can be used for the synthesis of chiral intermediates and for carrying out reactions with high stereo- and regioselectivity, which is crucial for the synthesis of biologically active molecules. nih.gov

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They are often metal-free, less sensitive to air and moisture, and more environmentally benign. The synthesis of isoxazol-5(4H)-one derivatives has been successfully achieved using various organocatalysts. For instance, amine-functionalized cellulose (B213188) has been used as a catalyst for the synthesis of isoxazol-5(4H)-one derivatives in water at room temperature. mdpi.com Citrazinic acid and citric acid have also been employed as effective organocatalysts for similar transformations in aqueous media. orientjchem.orgtandfonline.com Furthermore, an enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters has been developed using a chiral phosphoric acid as an organocatalyst, yielding quaternary α-isoxazole–α-alkynyl amino acid derivatives with high enantioselectivity. rsc.orgnih.gov

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. nih.gov The one-pot synthesis of isoxazol-5(4H)-one derivatives from aldehydes, β-ketoesters, and hydroxylamine hydrochloride is an excellent example of an atom-economical process. orientjchem.org

The goal is to design synthetic routes where the majority of the atoms from the starting materials are found in the desired product, thus reducing waste. numberanalytics.com For example, addition reactions and rearrangements inherently have 100% atom economy, while substitutions and eliminations are less atom-economical. rsc.org By choosing reactions with high atom economy, the environmental and economic costs associated with waste disposal are significantly reduced. wikipedia.org

Derivatization Strategies for this compound

The derivatization of the 5-aminoisoxazole core is crucial for exploring its structure-activity relationships and developing new therapeutic agents.

One common strategy is the reaction of the amino group. For instance, 5-aminoisoxazoles can undergo condensation reactions with aldehydes to form Schiff bases. tsijournals.com Another important reaction is the enantioselective addition of 5-amino-isoxazoles to electrophiles. A notable example is the reaction with β,γ-alkynyl-α-ketimino esters, catalyzed by a chiral phosphoric acid, to afford chiral α,α-disubstituted amino acid derivatives. rsc.orgnih.gov A crucial aspect of this reaction is the presence of the free N-H bond on the 5-amino-isoxazole, which is believed to form a hydrogen bond with the catalyst, thereby activating the C4 position for nucleophilic attack. rsc.org

Furthermore, 5-aminoisoxazoles can be synthesized through the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net The resulting 5-aminoisoxazole-4-carbonitriles possess multiple functional groups that are amenable to further chemical transformations, making them valuable building blocks for the synthesis of new prodrugs and drugs. nih.gov

Functionalization at the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of more complex derivatives. Key transformations include N-H insertion reactions and acylations.

A significant development in the functionalization of the amino group is the chemoselective reaction with α-diazocarbonyl compounds. nih.gov Researchers have demonstrated that the reaction outcome can be precisely controlled by the choice of reaction conditions. In the presence of a rhodium catalyst, such as Rh₂(Oct)₄, the reaction proceeds via an N-H insertion mechanism, leading to the formation of α-amino acid derivatives of the N-isoxazole. Conversely, under thermal conditions without a catalyst, the reaction favors a Wolff rearrangement pathway, yielding N-isoxazole amides. nih.gov Both of these transformations are notable for their mild conditions and broad applicability to various substrates. nih.gov

Acylation of the amino group is another common and effective method for derivatization. For instance, 3-methylisoxazol-5-amine can be reacted with sulfonyl chlorides, such as 4-acetamidobenzenesulfonyl chloride, in a solvent like pyridine (B92270) at elevated temperatures. This reaction results in the formation of the corresponding sulfonamide derivative, a key intermediate in the synthesis of other complex molecules. clockss.org

Table 1: Examples of Amino Group Functionalization Reactions

| Starting Material | Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| 5-Aminoisoxazole | α-Diazocarbonyl compound | Catalytic Rh₂(Oct)₄ | α-Amino acid derivative | nih.gov |

| 5-Aminoisoxazole | α-Diazocarbonyl compound | Thermal | N-isoxazole amide | nih.gov |

Ring Functionalization of the Isoxazolone Core

Beyond the amino group, the isoxazolone ring itself can be functionalized, most notably at the C4 position. This position is activated by the adjacent carbonyl group and the endocyclic double bond, making it susceptible to condensation reactions.

A prevalent method for C4-functionalization is the Knoevenagel condensation with various aldehydes. This reaction is often carried out in a one-pot, three-component fashion, starting with a β-keto ester, hydroxylamine hydrochloride, and an aldehyde. mdpi.comorientjchem.org The initial reaction forms the isoxazol-5(4H)-one intermediate, which then undergoes condensation with the aldehyde at the C4 position to yield 4-arylmethylene-isoxazol-5(4H)-one derivatives. mdpi.compreprints.org These reactions can be promoted by various catalysts, including amine-functionalized cellulose or simple organic acids like citric acid, and are often performed in environmentally benign solvents like water. mdpi.comorientjchem.orgresearchgate.net The choice of aldehyde allows for the introduction of a wide array of substituents, including electron-donating and electron-withdrawing groups on aromatic rings, as well as various heterocyclic aldehydes. mdpi.com

Table 2: Examples of C4-Functionalization via Condensation with Aldehydes

| Isoxazolone Precursor | Aldehyde | Catalyst/Solvent | Product | Ref |

|---|---|---|---|---|

| Ethyl acetoacetate + Hydroxylamine HCl | 4-Methoxybenzaldehyde | Amine-functionalized cellulose / Water | 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | researchgate.net |

| Ethyl 4-chloroacetoacetate + Hydroxylamine HCl | 4-(Dimethylamino)benzaldehyde | Amine-functionalized cellulose / Water | 3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one | mdpi.com |

| Ethyl 3-oxohexanoate (B1246410) + Hydroxylamine HCl | 4-(Methylthio)benzaldehyde | Amine-functionalized cellulose / Water | 4-(4-(Methylthio)benzylidene)-3-propylisoxazol-5(4H)-one | mdpi.com |

Formation of Fused Heterocyclic Systems from this compound Derivatives

This compound and its derivatives are valuable building blocks for the synthesis of fused heterocyclic systems, where the isoxazole ring is annulated with another ring. mdpi.comuomustansiriyah.edu.iqslideshare.net These reactions typically involve the condensation of the 5-amino group and the C4 position with a bifunctional electrophile, leading to the formation of new ring systems such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. clockss.orgacs.org

The synthesis of isoxazolo[5,4-b]pyridines can be achieved through several routes. One approach involves the reaction of 3-methylisoxazol-5-amine with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile. clockss.org These reactions proceed via a condensation-cyclization sequence to construct the pyridine ring fused to the isoxazole core. clockss.org Another green chemistry approach utilizes a one-pot tandem reaction of an amine, an aldehyde, and Meldrum's acid under microwave irradiation in water, without any added catalyst, to produce polycyclic-fused isoxazolo[5,4-b]pyridines. nih.gov

Furthermore, the isoxazole core can be used to construct fused pyrimidine (B1678525) rings. For example, 5-aminoisoxazole-4-carboxamides, derived from the corresponding 5-aminoisoxazoles, undergo cyclization with reagents like ethyl trifluoroacetate (B77799) in the presence of a base to form isoxazolo[5,4-d]pyrimidin-4-ols. acs.org These intermediates can be further functionalized to create a library of substituted isoxazolo[5,4-d]pyrimidines. acs.org

Table 3: Synthesis of Fused Heterocyclic Systems

| 5-Aminoisoxazole Derivative | Reagent(s) | Fused System | Ref |

|---|---|---|---|

| 3-Methylisoxazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | Isoxazolo[5,4-b]pyridine | clockss.org |

| 3-Methylisoxazol-5-amine | 2-(Bis(methylthio)methylene)malononitrile | Isoxazolo[5,4-b]pyridine | clockss.org |

| Amine, Aldehyde, Meldrum's acid | (Self-condensation) | Isoxazolo[5,4-b]pyridine | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-Diazocarbonyl compound |

| Rhodium(II) octanoate (B1194180) (Rh₂(Oct)₄) |

| N-isoxazole amide |

| 3-Methylisoxazol-5-amine |

| 4-Acetamidobenzenesulfonyl chloride |

| Pyridine |

| Sulfonamide |

| β-Keto ester |

| Hydroxylamine hydrochloride |

| Aldehyde |

| 4-Arylmethylene-isoxazol-5(4H)-one |

| Amine-functionalized cellulose |

| Citric acid |

| Ethyl acetoacetate |

| 4-Methoxybenzaldehyde |

| 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one |

| Ethyl 4-chloroacetoacetate |

| 4-(Dimethylamino)benzaldehyde |

| 3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one |

| Ethyl 3-oxohexanoate |

| 4-(Methylthio)benzaldehyde |

| 4-(4-(Methylthio)benzylidene)-3-propylisoxazol-5(4H)-one |

| 1-Methyl-1H-pyrrole-2-carbaldehyde |

| 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one |

| Isoxazolo[5,4-b]pyridine |

| Isoxazolo[5,4-d]pyrimidine |

| Ethyl 2-cyano-3-ethoxyacrylate |

| 2-(Bis(methylthio)methylene)malononitrile |

| Meldrum's acid |

| 5-Aminoisoxazole-4-carboxamide |

| Ethyl trifluoroacetate |

Reaction Mechanisms and Mechanistic Investigations of 5 Aminoisoxazol 3 2h One

Electrophilic and Nucleophilic Reactivity of the 5-Amino Group

The 5-amino group of the isoxazole (B147169) ring system exhibits characteristic nucleophilic properties, although its reactivity can be modulated by the electronic nature of the ring. It can participate in a variety of reactions, including N-alkylation, N-acylation, and diazotization.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes the 5-amino group a potent nucleophile. Research has shown that 5-aminoisoxazoles can undergo N-alkylation and N-acylation. acs.org A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds demonstrates this reactivity. Depending on the reaction conditions, either N-H insertion products or Wolff rearrangement products can be obtained. nih.govacs.org For instance, in the presence of a rhodium catalyst like Rh₂(Oct)₄, the reaction proceeds via N-H insertion to yield α-amino acid derivatives of N-isoxazoles. nih.gov

This nucleophilicity is also harnessed in enantioselective reactions. A chiral phosphoric acid has been shown to catalyze the aza-Friedel–Crafts reaction between 5-aminoisoxazoles and isatin-derived N-Boc ketimines, producing novel 3-isoxazole 3-amino-oxindoles in high yields. rsc.org The proposed mechanism involves the protonation of the ketimine by the chiral phosphoric acid, followed by the nucleophilic attack of the 5-aminoisoxazole.

Electrophilic Reactivity (via Diazotization): The primary amino group can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is often unstable but serves as a versatile intermediate. organic-chemistry.org It can be substituted by various nucleophiles in Sandmeyer-type reactions or used in azo coupling reactions to form dyes. organic-chemistry.orgresearchgate.net While specific studies on the diazotization of 5-aminoisoxazol-3(2H)-one are not extensively detailed, this general reactivity of aromatic and heterocyclic primary amines is a fundamental transformation in organic synthesis.

Table 1: Reactivity of the 5-Amino Group in Isoxazoles

| Reaction Type | Reagents/Catalyst | Product Type | Ref |

|---|---|---|---|

| N-H Insertion | α-Diazocarbonyl compounds, Rh₂(Oct)₄ | α-Amino acid derivatives | nih.gov |

| Wolff Rearrangement | α-Diazocarbonyl compounds, Thermal | N-Isoxazole amides | nih.gov |

| Aza-Friedel–Crafts | Isatin-derived N-Boc ketimines, Chiral Phosphoric Acid | 3-Isoxazole 3-amino-oxindoles | rsc.org |

| N-Alkylation / N-Acylation | Alkyl/Acyl halides | N-substituted 5-aminoisoxazoles | acs.org |

Ring Opening and Rearrangement Pathways of the Isoxazolone Nucleus

The isoxazolone ring is susceptible to cleavage, particularly at the weak N-O bond, leading to a variety of rearrangement and transformation products. These reactions are often triggered by bases, heat, or transition metal catalysts.

Base-Induced Rearrangements of Isoxazol-5(2H)-ones

The treatment of isoxazol-5(2H)-ones with bases or nucleophiles can initiate several distinct reaction pathways. One notable transformation is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. This base-promoted rearrangement leads to the formation of 3-hydroxy-2-(2-aryl nih.govacs.orgresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org Another base-promoted process involves decarbonylation coupled with isoxazole ring opening, a transformation reported for benzo[d]isoxazoles that are unsubstituted or have a carbonyl/carboxyl group at the 3-position. beilstein-journals.org The rearrangement of 2-sulfinyl dienes, which proceeds through a bis-allylic sulfoxide (B87167) anion intermediate after base-induced deprotonation, also highlights the utility of base-induced sigmatropic rearrangements in related systems. csic.es

Decarboxylative Transformations of Isoxazolones

Decarboxylative cross-coupling has emerged as a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available starting materials. wikipedia.org This strategy has been applied to isoxazole derivatives, enabling their functionalization.

Transition-Metal Catalyzed Decarboxylation:

Ruthenium-Catalyzed: Ruthenium catalysts can promote the transformation of 4-alkenyl-substituted isoxazol-5-ones into 1H-pyrrole derivatives. This process involves a decarboxylative step. However, research has also uncovered non-decarboxylative pathways. For instance, the ruthenium(II)-catalyzed rearrangement of 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones yields pyrazole-4-carboxylic acids, where an intramolecular hydrogen bond prevents the typical decarboxylation. acs.org

Rhodium-Catalyzed: Rhodium(III) catalysts have been employed for the carboxylate-directed C-H functionalization of isoxazoles with alkynes. rsc.org

Palladium-Catalyzed: Decarboxylative cross-coupling of thiazole (B1198619) and oxazole-5-carboxylic acids with aryl halides has been achieved using a bimetallic system of palladium and silver carbonate, yielding arylated azoles. nih.gov

Mechanism Overview: In many transition-metal-catalyzed decarboxylative couplings, the reaction is initiated by the formation of a metal-carboxylate species. Subsequent extrusion of CO₂ generates an organometallic intermediate (e.g., an aryl-copper or aryl-palladium species), which then participates in the bond-forming step of the catalytic cycle. wikipedia.org More recent developments utilize dual catalytic systems, such as combining copper and photoredox catalysis, for decarboxylative C-N coupling. princeton.edu

Cycloaddition Reaction Mechanisms Involving Isoxazolones

While 1,3-dipolar cycloaddition is a primary method for synthesizing the isoxazole ring itself, nih.govnih.govrsc.orgmdpi.com the pre-formed isoxazolone ring can also participate in cycloaddition reactions as a building block.

One example involves the reaction of 4-methylideneisoxazol-5(4H)-ones with ynamines. This proceeds through a [2+2]cycloaddition-retro-electrocyclization mechanism to afford 4-(1-aminoallylidene)isoxazol-5-ones. Density functional theory (DFT) calculations have been used to investigate the mechanism and explain the absence of hetero-Diels-Alder adducts.

Catalytic Mechanisms in this compound Reactions (e.g., Silver-Catalyzed Processes)

Various catalytic systems have been developed to mediate the reactions of isoxazolones, enhancing their synthetic utility.

Rhodium Catalysis: Dirhodium catalysts are effective in reactions of isoxazol-5-ones with aryl diazoacetates. The mechanism involves the formation of a rhodium carbene intermediate, which then undergoes insertion into the N-O bond of the isoxazolone, leading to the formation of 2,3-dihydro-6H-1,3-oxazin-6-ones. nih.govacs.orgemory.edu Rhodium(III) catalysts are also used in C-H functionalization reactions, where the isoxazole can act as a directing group. acs.org

Ruthenium Catalysis: Ruthenium complexes are known to catalyze the cycloaddition of nitrile oxides and alkynes to form isoxazoles. nih.gov They also play a role in the rearrangement of substituted isoxazol-5-ones, which can proceed with or without decarboxylation depending on the substrate's structure. acs.org

Silver-Catalyzed Processes: While specific examples for this compound are less common, silver catalysis is well-established for related transformations. Decarboxylative cross-coupling of oxazole-5-carboxylic acids often employs a palladium catalyst in conjunction with a stoichiometric amount of silver carbonate. nih.gov The silver salt is believed to facilitate the decarboxylation step. The dual catalytic use of copper and photoredox systems for decarboxylative C-N coupling also provides a mechanistic paradigm that could be applicable. princeton.edu

Table 2: Catalytic Systems in Isoxazolone Reactions

| Catalyst Type | Reaction Type | Mechanistic Role / Key Intermediate | Ref |

|---|---|---|---|

| Dirhodium | N-O Bond Insertion | Rhodium carbene intermediate | nih.govacs.org |

| Rhodium(III) | C-H Functionalization | Directing group assistance, C-N bond formation | rsc.orgacs.org |

| Ruthenium(II) | Rearrangement | Ru-vinyl nitrenoid (decarboxylative) or concerted (non-decarboxylative) | acs.org |

| Palladium/Silver | Decarboxylative Coupling | Facilitation of decarboxylation by silver | nih.gov |

Theoretical and Computational Studies on 5 Aminoisoxazol 3 2h One and Isoxazolones

Tautomerism and Isomerism of the Isoxazolone System

The isoxazolone ring system is subject to prototropic tautomerism, a phenomenon where isomers are interconverted through the migration of a proton. In the case of 5-aminoisoxazol-3(2H)-one, several tautomeric forms are possible due to the presence of multiple proton donor and acceptor sites. The primary forms include the amino-oxo form (a lactam), the imino-oxo form, and the amino-hydroxy form (a lactim). Computational studies have been crucial in determining the relative stabilities and electronic structures of these tautomers.

Quantum chemical calculations are used to analyze the electronic structure of different tautomers, providing information on electron distribution, molecular orbital energies, and bonding characteristics. DFT methods, such as B3LYP with a 6-31++G(2d,2p) basis set, have been effectively used to study isoxazolone systems. researchgate.net

Studies on related isoxazolone derivatives show that the electronic structure is highly dependent on the tautomeric form. researchgate.net For instance, the distribution of charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) vary significantly between tautomers. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net In phenyl-substituted isoxazolones, the C-H and N-H tautomeric forms have been identified as having low GAP values, indicating they are more reactive. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge transfer interactions and hyperconjugative stability. researchgate.netnih.gov For example, in related heterocyclic systems, NBO analysis has been used to quantify the stability conferred by internal charge transfer between donor and acceptor orbitals. researchgate.net

A central goal of computational studies on tautomerism is to determine the energetic landscape of the interconversion processes. This involves calculating the relative energies of the different tautomers to predict their equilibrium populations.

Theoretical investigations on isoxazolone derivatives have shown that the C-H tautomer is generally the most stable and energetically favored form. researchgate.net The stability of tautomers can be significantly influenced by the surrounding medium. The polarizable continuum model (PCM) is often used to simulate the effects of different solvents on tautomeric equilibria. nih.gov

For isoxazolone derivatives, the energy differences between tautomers tend to decrease in polar media. researchgate.net This suggests that while one tautomer may be dominant in the gas phase or nonpolar solvents, the energetic difference to other forms can be small enough in polar solvents to allow for a dynamic equilibrium. Intramolecular hydrogen bonding can also play a crucial role in stabilizing certain tautomeric forms and lowering the energy differences between them. researchgate.net

| Isoxazolone Derivative | Tautomer | Solvent | Relative Energy (kcal/mol) |

|---|---|---|---|

| Unsubstituted Isoxazolone | N-H | Chloroform | 2.13 |

| O-H | Chloroform | 10.38 | |

| Methyl-Isoxazolone | N-H | Chloroform | 2.25 |

| O-H | Chloroform | 11.31 | |

| Phenyl-Isoxazolone | N-H | Chloroform | 1.77 |

| N-H | Ethanol | 1.63 | |

| N-H | Water | 1.61 |

Quantum Chemical Calculations of Molecular Properties and Reactivity

Beyond tautomerism, quantum chemical methods are used to predict a wide range of molecular properties and to understand the reactivity of isoxazolone systems. These calculations provide a theoretical framework for interpreting and predicting chemical behavior.

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of molecules through various descriptors. nih.gov These descriptors are derived from the changes in energy with respect to the number of electrons and are used to predict the most likely sites for electrophilic, nucleophilic, or radical attack. researchgate.net

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons.

Global Nucleophilicity (N): Describes the electron-donating capability of a molecule. nih.gov

For isoxazole-containing compounds, these descriptors have been calculated to understand their reactivity. For instance, in the herbicide isoxaflutole, the isoxazole (B147169) ring was identified as being susceptible to electrophilic and radical reactions. researchgate.net Local reactivity descriptors, such as the Fukui function, are used to identify the specific atoms within the molecule that are most reactive towards different types of attack. worldscientific.comresearchgate.net Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic interactions. researchgate.networldscientific.com

| Compound Type | Descriptor | Calculated Value (eV) | Implication |

|---|---|---|---|

| Aryl Nitrile Oxides (Isoxazole Precursors) | Global Electrophilicity (ω) | 0.90 - 1.40 | Moderate electrophiles |

| Global Nucleophilicity (N) | 2.13 - 2.39 | Moderate nucleophiles | |

| Isoxaflutole | HOMO-LUMO Gap (ΔE) | ~5.6 (Gas Phase) | Susceptible to electrophilic/radical attack on isoxazole ring |

| Phenylisoxazolone (N-H Tautomer) | HOMO-LUMO Gap (ΔE) | 4.75 | Indicates higher reactivity compared to other tautomers |

常见问题

Q. What are the recommended synthetic routes for 5-Aminoisoxazol-3(2H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like ethyl acetoacetate and hydroxylamine sulfate under acidic conditions, as demonstrated in the production of structurally similar isoxazole derivatives . Optimizing reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) is critical. For example, potassium tert-butoxide (t-BuOK) in aprotic solvents has been shown to facilitate cascade reactions without transition metals, improving yields for heterocyclic systems . Multi-step protocols should include purification via column chromatography and validation by NMR (e.g., H, C) and HRMS .

Q. What spectroscopic methods are most effective for characterizing this compound derivatives?

- Methodological Answer : H and C NMR are essential for confirming structural integrity, particularly for distinguishing isoxazole ring protons (δ 7.20–8.29 ppm) and substituent environments . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., [M+Na] peaks ). Infrared (IR) spectroscopy can validate functional groups like NH (~3300 cm) and carbonyl (C=O, ~1700 cm).

Q. What analytical techniques are recommended for assessing the purity of this compound in research settings?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for purity analysis. Pharmacopeial methods, such as buffer-adjusted pH mobile phases (e.g., ammonium acetate at pH 6.5 ), ensure reproducibility. Residual solvents can be quantified via gas chromatography (GC), while elemental analysis confirms stoichiometric purity. Deuterated internal standards (e.g., C-labeled analogs) improve accuracy in mass spectrometry workflows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

- Methodological Answer : SAR studies should systematically vary substituents (e.g., alkyl, aryl, or heteroaryl groups at positions 5 and 3) and test bioactivity in relevant assays. For example, antiviral activity against proteases like NS2B/NS3 can be assessed via IC determination (e.g., 3.75–4.22 µM for competitive inhibitors ). Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict binding modes, guiding rational design .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, conformational flexibility, or off-target interactions. Validate computational models using free-energy perturbation (FEP) or MM/PBSA calculations to refine binding affinity predictions. Experimentally, perform kinetic assays (e.g., Michaelis-Menten plots) to confirm inhibition mechanisms. Iterative refinement of force field parameters in molecular dynamics simulations can improve agreement .

Q. How can molecular docking studies be applied to understand the binding mechanisms of this compound-based protease inhibitors?

- Methodological Answer : Docking workflows (e.g., Schrödinger Suite) should use high-resolution enzyme structures (PDB: 2FOM for NS2B/NS3). Focus on key binding pockets (e.g., S1/S2 subsites) and hydrogen-bond interactions with catalytic residues (e.g., His51, Asp75). Post-docking minimization (OPLS-4 force field) and binding energy scoring (Glide SP/XP) prioritize compounds for synthesis. Experimental validation via mutagenesis (e.g., Ala-scanning) confirms critical residues .

Q. What methodologies are used to investigate the stability and degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under thermal (40–60°C), hydrolytic (pH 1–13), and photolytic (ICH Q1B) stress identify degradation products. LC-MS/MS with isotopic labeling (e.g., N or C) tracks degradation intermediates . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while DFT calculations (e.g., Gaussian) elucidate degradation mechanisms (e.g., ring-opening via nucleophilic attack) .

Q. How to perform kinetic analysis of enzyme inhibition using this compound derivatives, including IC50_{50}50 determination and mode of inhibition?

- Methodological Answer : Use fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC for proteases) in continuous assays. IC values are determined via dose-response curves (4-parameter logistic regression). For mode of inhibition, perform Lineweaver-Burk plots: Competitive inhibitors increase without affecting , while uncompetitive inhibitors reduce both. Pre-incubation with enzyme assesses time-dependent inhibition .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters for this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。